1-(1-(Chloromethyl)undecyl)quinolinium chloride
Description
1-(1-(Chloromethyl)undecyl)quinolinium chloride is a quaternary ammonium compound characterized by a quinolinium core substituted with a long-chain aliphatic group containing a chloromethyl moiety. Its molecular formula is C₂₁H₃₁Cl₂N, with a molecular weight of approximately 367.9 g/mol. The structure comprises a quinolinium ion (C₉H₇N⁺) linked to a 1-(chloromethyl)undecyl chain (C₁₂H₂₄Cl) and a chloride counterion. This combination of aromatic and aliphatic substituents confers unique physicochemical properties, such as enhanced lipophilicity due to the long hydrocarbon chain, which may influence solubility, reactivity, and biological interactions.
Properties
Molecular Formula |
C21H31Cl2N |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1-(1-chlorododecan-2-yl)quinolin-1-ium;chloride |
InChI |
InChI=1S/C21H31ClN.ClH/c1-2-3-4-5-6-7-8-9-15-20(18-22)23-17-12-14-19-13-10-11-16-21(19)23;/h10-14,16-17,20H,2-9,15,18H2,1H3;1H/q+1;/p-1 |
InChI Key |
PQPCZGIMMUOSAV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCC(CCl)[N+]1=CC=CC2=CC=CC=C21.[Cl-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1-(Chloromethyl)undecyl)quinolinium chloride typically involves the reaction of quinoline with 1-chloromethylundecane. The reaction is carried out in a solvent such as ethanol under reflux conditions for an extended period, usually around 40 hours . The product is then purified through recrystallization or other suitable methods.
Chemical Reactions Analysis
1-(1-(Chloromethyl)undecyl)quinolinium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloromethyl group.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the quinolinium ring can undergo redox reactions under appropriate conditions.
Common Reagents and Conditions: Typical reagents include nucleophiles like amines or thiols for substitution reactions.
Scientific Research Applications
1-(1-(Chloromethyl)undecyl)quinolinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and phase transfer catalyst in various chemical reactions.
Medicine: Research is ongoing into its potential use as an antimicrobial agent in medical settings.
Mechanism of Action
The mechanism of action of 1-(1-(Chloromethyl)undecyl)quinolinium chloride primarily involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This action is facilitated by the hydrophobic alkyl chain and the positively charged quinolinium moiety, which interact with the negatively charged components of the cell membrane .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The long aliphatic chain in the target compound contrasts sharply with the aromatic (benzyl, naphthyl) or short-chain (ethyl, sulfopropyl) groups in analogs. This difference significantly increases lipophilicity, which may reduce water solubility but enhance membrane permeability in biological systems .
- Chloride Sensitivity: Fluorescent indicators like MEQ and SPQ rely on electron-withdrawing groups (e.g., -OCH₃, -SO₃⁻) to modulate chloride binding.
Biological Activity
1-(1-(Chloromethyl)undecyl)quinolinium chloride is a quaternary ammonium compound recognized for its surfactant properties and potential biological applications. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its unique structural characteristics and biological activities.
Chemical Structure and Properties
- Chemical Formula : CHClN
- Molecular Weight : 396.39 g/mol
- CAS Number : 101-00-0
The compound features a long undecyl chain and a quaternary ammonium structure, which contribute to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments.
Antimicrobial Properties
Research indicates that 1-(1-(Chloromethyl)undecyl)quinolinium chloride exhibits significant antimicrobial activity against a variety of pathogens. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve disruption of microbial cell membranes due to its surfactant properties.
Table 1: Antimicrobial Activity of 1-(1-(Chloromethyl)undecyl)quinolinium Chloride
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Cytotoxicity and Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The cytotoxicity is associated with the induction of apoptosis, as evidenced by increased levels of caspase-3 activity in treated cells.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the effects of 1-(1-(Chloromethyl)undecyl)quinolinium chloride on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with an IC value of approximately 25 µM after 48 hours of treatment.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The amphiphilic nature allows the compound to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.
Environmental Impact
The surfactant properties of 1-(1-(Chloromethyl)undecyl)quinolinium chloride also raise concerns regarding its environmental impact. Its persistence in aquatic environments can lead to bioaccumulation and toxicity in non-target organisms. Studies are ongoing to assess its ecological effects and degradation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
